Cas no 1706438-06-3 (4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione)

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dioneは、ピラゾール基とオキサン-2,6-ジオン構造を併せ持つ複素環化合物です。この化合物は、分子内に複数の官能基を有しており、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。特に、ピラゾール環の1,3-ジメチル置換体としての特性と、オキサンジオン骨格の反応性を併せ持つ点が特徴です。高い化学的安定性と選択的反応性を兼ね備えており、創薬化学分野での使用に適しています。また、結晶性が良好なため精製が容易で、再現性の高い合成が可能です。

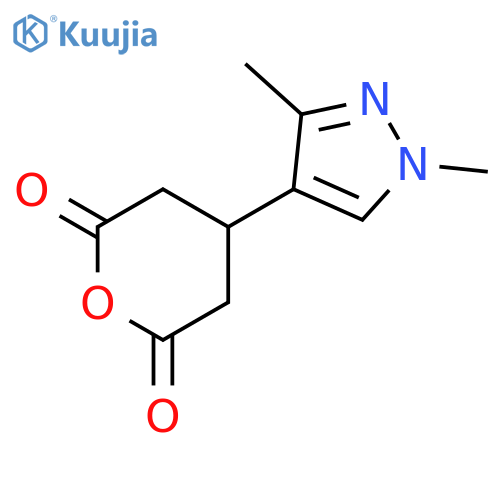

1706438-06-3 structure

商品名:4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione

- 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-dihydro-pyran-2,6-dione

- 2H-Pyran-2,6(3H)-dione, 4-(1,3-dimethyl-1H-pyrazol-4-yl)dihydro-

-

- インチ: 1S/C10H12N2O3/c1-6-8(5-12(2)11-6)7-3-9(13)15-10(14)4-7/h5,7H,3-4H2,1-2H3

- InChIKey: SEVSXTUNKMPUSW-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC(=O)CC(C2=CN(C)N=C2C)C1

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- ふってん: 413.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 2.35±0.10(Predicted)

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869600-10.0g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1869600-1.0g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1869600-5.0g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1869600-5g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 5g |

$3977.0 | 2023-09-18 | ||

| Enamine | EN300-1869600-0.05g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 0.05g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1869600-0.1g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 0.1g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1869600-10g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 10g |

$5897.0 | 2023-09-18 | ||

| Enamine | EN300-1869600-0.5g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 0.5g |

$1316.0 | 2023-09-18 | ||

| Enamine | EN300-1869600-0.25g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 0.25g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1869600-2.5g |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |

1706438-06-3 | 2.5g |

$2688.0 | 2023-09-18 |

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1706438-06-3 (4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬